molecular formula C43H53N5O5S B15151866 3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid

3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid

Cat. No.: B15151866
M. Wt: 752.0 g/mol
InChI Key: IEFFVILQTIBANA-UHFFFAOYSA-N
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Description

3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a tetrazole group, and a benzoic acid moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the nitro group can produce an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving tetrazole and naphthalene derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The tetrazole group can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The naphthalene ring can participate in π-π stacking interactions, while the benzoic acid moiety can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • **1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID
  • **2-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID

Uniqueness

The uniqueness of 3-{1-HYDROXY-4-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]NAPHTHALENE-2-AMIDO}-4-(OCTADECYLOXY)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C43H53N5O5S

Molecular Weight

752.0 g/mol

IUPAC Name

3-[[1-hydroxy-4-(1-phenyltetrazol-5-yl)sulfanylnaphthalene-2-carbonyl]amino]-4-octadecoxybenzoic acid

InChI

InChI=1S/C43H53N5O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-29-53-38-28-27-32(42(51)52)30-37(38)44-41(50)36-31-39(34-25-20-21-26-35(34)40(36)49)54-43-45-46-47-48(43)33-23-18-17-19-24-33/h17-21,23-28,30-31,49H,2-16,22,29H2,1H3,(H,44,50)(H,51,52)

InChI Key

IEFFVILQTIBANA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)SC4=NN=NN4C5=CC=CC=C5)O

Origin of Product

United States

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